molecular formula C22H21BrN4O3 B11131422 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide

Cat. No.: B11131422
M. Wt: 469.3 g/mol
InChI Key: AIWJBLAYMWALNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is a complex organic compound that features both indole and benzodiazepine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide typically involves multi-step organic reactions. The initial step often includes the bromination of indole to form 6-bromo-1H-indole. This is followed by the alkylation of the brominated indole with an appropriate ethylating agent to introduce the ethyl group. The benzodiazepine moiety is then synthesized separately, often starting from a suitable precursor such as phthalic anhydride, which undergoes cyclization and subsequent functionalization to form the desired benzodiazepine structure. The final step involves coupling the indole and benzodiazepine fragments through an amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.

    Reduction: The benzodiazepine ring can be reduced to form dihydrobenzodiazepine derivatives.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions include oxindole derivatives, dihydrobenzodiazepine derivatives, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including neurological disorders and cancers.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The benzodiazepine moiety may interact with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects on the central nervous system. This dual interaction could result in a synergistic effect, making the compound a potent therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
  • Ethyl acetoacetate
  • N,N’-Dibenzylidene-hydrazine

Uniqueness

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is unique due to its combination of indole and benzodiazepine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, potentially leading to more diverse and potent biological activities compared to similar compounds.

Properties

Molecular Formula

C22H21BrN4O3

Molecular Weight

469.3 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide

InChI

InChI=1S/C22H21BrN4O3/c23-15-6-5-14-9-11-27(19(14)13-15)12-10-24-20(28)8-7-18-22(30)25-17-4-2-1-3-16(17)21(29)26-18/h1-6,9,11,13,18H,7-8,10,12H2,(H,24,28)(H,25,30)(H,26,29)

InChI Key

AIWJBLAYMWALNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCCN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.